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Executive Summary
Enocyanin, a natural colorant extracted from grape skins (Vitis vinifera), is a complex mixture

of anthocyanins, with malvidin-3-glucoside being a primary component.[1] Traditionally used as

a food additive (E163) for its vibrant red to purple hues, which vary with pH, enocyanin is

garnering significant interest for its potential as a functional food ingredient.[1] This is attributed

to the potent antioxidant and anti-inflammatory properties of its constituent anthocyanins.[2][3]

[4][5][6][7][8] This technical guide provides an in-depth overview of enocyanin, covering its

chemical properties, extraction and purification methodologies, stability challenges, and

functional potential. It includes detailed experimental protocols for evaluating its bioactivity,

quantitative data from various studies, and visualizations of key biological pathways and

experimental workflows to support further research and development.

Chemical Properties and Composition
Enocyanin is a water-soluble pigment belonging to the flavonoid class.[1] Its appearance

ranges from a dense red-violet liquid to a violet-red fine powder.[1][3][9][10] It is soluble in

hydroalcoholic solutions but insoluble in lipid solvents.[1] The primary anthocyanin typically

found in enocyanin from grape skins is malvidin-3-glucoside. However, the exact composition

can vary depending on the grape cultivar, extraction methods, and purification processes.[1]

Table 1: General Chemical and Physical Properties of Enocyanin
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Property Description References

Common Name Enocyanin, Grape Skin Extract [1][3]

CAS Number 11029-12-2 [3][9][10]

E Number E163 [1]

Appearance
Violet-red to dark purple liquid,

paste, or powder
[1][9][10]

Solubility
Soluble in water, ethanol;

Insoluble in oil
[1][10]

Primary Components

Mixture of anthocyanins,

predominantly malvidin-3-

glucoside

[1]

pH Dependency

Color is pH-sensitive: reddish

in acidic conditions, bluish in

basic conditions

[1]

Storage

Store protected from light,

heat, and humidity at low

temperatures (e.g., -20°C)

[1][3]

Extraction and Purification
The commercial recovery of enocyanin is typically performed from the by-products of

winemaking, primarily grape pomace.[1] The selection of extraction and purification methods is

critical to maximize yield while preserving the stability and bioactivity of the anthocyanins.

Extraction Methodologies
Conventional extraction involves the use of acidified organic solvents.[11] However, greener

and more efficient techniques are being increasingly adopted.

Conventional Solvent Extraction: This method commonly uses ethanol/water or

methanol/water mixtures acidified with organic or inorganic acids (e.g., citric, tartaric, formic,

or hydrochloric acid) to maintain the stable flavylium cation form of the anthocyanins.[1][12]
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Pressurized Liquid Extraction (PLE): PLE utilizes solvents (like ethanol-water mixtures) at

elevated temperatures (40-100°C) and pressures to enhance extraction efficiency.[13] This

method can significantly improve yields compared to traditional techniques.[13]

Ultrasound-Assisted Extraction (UAE): UAE is recognized as an effective method that can

enhance the extraction of anthocyanins from plant matrices.[14][15]

Table 2: Comparison of Enocyanin (Anthocyanin) Extraction Yields

Extraction
Method

Source
Material

Conditions Yield Reference

Pressurized

Liquid Extraction

(PLE)

Grape Marc

Ethanol-water pH

2 (50% w/w) at

40°C

9.96 mg

malvidin-3-O-

glucoside / g

dried marc

[13]

Heat Reflux

Extraction

Fruit Residues of

Vaccinium

uliginosum

50% (w/w)

ethanol

(acidified, pH

3.47) at 50°C for

2h

100% (relative

yield)
[11]

Aqueous Two-

Phase Extraction

Fruit Residues of

Vaccinium

uliginosum

30% (w/w)

ethanol / 19%

(w/w)

(NH4)2SO4

92.34% (relative

yield)
[11]

Conventional

Solvent

Extraction

Fruit Residues of

Vaccinium

uliginosum

50% ethanol

solution (pH

3.47) at room

temp.

51.86% (relative

yield)
[11]

Purification Protocols
Crude enocyanin extracts contain sugars, organic acids, and other phenolic compounds that

can compromise stability.[12] Purification is essential for concentrating the anthocyanins and

for analytical purposes.
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Solid-Phase Extraction (SPE): C18 cartridges are commonly used to remove sugars and

other water-soluble impurities. The cartridges are activated with methanol and water, the

sample is loaded, and after washing, the anthocyanins are eluted with an acidified organic

solvent.[14]

Adsorption Chromatography: Macroporous resins like Amberlite XAD-7HP are highly

effective for purifying anthocyanins from crude extracts due to their high adsorption and

desorption capacities.[12][14]
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Caption: A typical workflow for enocyanin extraction and purification.
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Stability of Enocyanin
A significant challenge for the application of enocyanin in functional foods is its inherent

instability. Degradation is influenced by several factors, leading to color loss and reduced

bioactivity.[16][17][18]

pH: Anthocyanins are most stable at low pH values (<3.0).[17] As pH increases, they

undergo hydration and transformation into colorless or brownish compounds.[1][17]

Temperature: Thermal processing is a major cause of degradation.[19] Studies show that

thermal stability is higher in crude extracts compared to purified anthocyanins, likely due to

the protective effects of other co-extracted compounds (copigmentation).[17]

Oxygen and Light: Exposure to oxygen and UV light accelerates degradation through

oxidative and photodegradation mechanisms.[1][20]

Table 3: Factors Affecting Enocyanin (Anthocyanin) Stability
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Factor Effect on Stability
Mitigation
Strategies

References

High pH (>3)

Structural

transformation, color

loss

Maintain acidic

environment in food

matrix

[17]

High Temperature
Accelerated

degradation

Use low-temperature

processing (e.g.,

UHT), minimize heat

exposure time, utilize

copigmentation

[17][19]

Oxygen Oxidation, browning

Vacuum or nitrogen

packing, addition of

antioxidants (e.g.,

ascorbic acid, though

its effect can be

complex)

[1][20]

Light Photodegradation Opaque packaging [1][20]

Enzymes

Enzymatic

degradation (e.g., by

polyphenol oxidases)

Pasteurization to

inactivate enzymes
[20]

Metal Ions

Formation of

complexes, can cause

color changes

Use of chelating

agents
[20]

Functional Properties and Bioactivity
The health benefits of enocyanin are primarily linked to the antioxidant and anti-inflammatory

activities of its anthocyanin constituents.[2][4][5][7]

Antioxidant Activity
Anthocyanins are potent antioxidants that can neutralize harmful free radicals and reactive

oxygen species (ROS).[8][21] This activity is crucial for preventing oxidative stress, a key factor

in the development of many chronic diseases.[22]
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Mechanism of Action: The antioxidant activity of anthocyanins operates through two primary

mechanisms:

Hydrogen Atom Transfer (HAT): The anthocyanin molecule donates a hydrogen atom to a

free radical, stabilizing it.[22][23]

Single Electron Transfer (SET): The anthocyanin donates an electron to the free radical.

[22][23]

Indirect Antioxidant Effects: Anthocyanins can also exert indirect antioxidant effects by

upregulating the expression and activity of endogenous antioxidant enzymes (e.g.,

superoxide dismutase, glutathione peroxidase) through pathways like the Nrf2 signaling

pathway.[21][24]

Nrf2-Mediated Antioxidant Response
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Caption: Enocyanin's role in the Nrf2 antioxidant signaling pathway.

Anti-inflammatory Properties
Chronic inflammation is another hallmark of many non-communicable diseases. Anthocyanins

have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[2][7]

[25]

Mechanism of Action: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-

κB) signaling pathway.[25] NF-κB is a transcription factor that controls the expression of
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many pro-inflammatory genes, including cytokines like TNF-α and IL-6. By inhibiting the

activation and nuclear translocation of NF-κB, anthocyanins can suppress the inflammatory

response.[25]
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NF-κB Inflammatory Pathway Inhibition
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Caption: Inhibition of the NF-κB inflammatory pathway by enocyanin.
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Bioavailability and Metabolism
Despite their potent in vitro activity, the bioavailability of anthocyanins is relatively low,

estimated to be less than 2%.[26][27]

Absorption: Absorption can occur in the stomach and small intestine.[27] The glycoside

forms (like malvidin-3-glucoside) can be absorbed intact, but they also undergo extensive

first-pass metabolism in the intestinal wall and liver.[27]

Metabolism: Intact anthocyanins are rapidly metabolized into various smaller phenolic acids

and aldehydes (e.g., protocatechuic acid, 4-hydroxybenzoic acid).[27][28] These metabolites

can reach higher concentrations in the plasma than the parent compounds and are believed

to contribute significantly to the overall health effects.[27]

Excretion: Absorbed anthocyanins and their metabolites are excreted in the bile and urine.

[29]

Table 4: Pharmacokinetic Parameters of Anthocyanins from Human and Animal Studies

Compoun
d/Source

Subject Dose Cmax Tmax
Bioavaila
bility

Referenc
e

13C-

Cyanidin-3-

glucoside

Human 500 mg

5.97

µmol/L

(metabolite

s)

10.2 h

(metabolite

s)

12.4%

(relative)
[28]

Cyanidin-3-

glycosides
Human 721 mg ~96 nmol/L 2.8 h

Not

specified
[28]

General

Anthocyani

ns

Animal Various - 0.5 - 2 h 0.26 - 1.8% [27]

Purified

Anthocyani

ns

Human

(Hyperchol

esterolemic

)

320 mg
Not

specified

Not

specified

Not

specified
[8]
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Safety and Toxicology
Enocyanin and its constituent anthocyanins are generally recognized as safe for consumption.

[8]

Acute and Subacute Toxicity: Studies in rats have shown a high safety profile. For cyanidin, a

common anthocyanin, the acute LD50 was found to be greater than 300 mg/kg, and a No

Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day in a 28-day

subacute study.[30] Another study on acylated anthocyanin derivatives found an LD50 in

mice of >10 g/kg.[31]

Mutagenicity: Flavylium class compounds, including cyanidin, have been found to be non-

mutagenic in the Ames assay.[32]

Clinical Trials: Human trials using anthocyanin-rich extracts have shown them to be well-

tolerated with an acceptable safety profile.[33]

Experimental Protocols
Protocol: Determination of Total Monomeric
Anthocyanin Content
This protocol is based on the pH differential method, which relies on the structural

transformation of anthocyanins with a change in pH, measured spectrophotometrically.

Reagent Preparation:

Potassium chloride buffer (0.025 M), pH 1.0.

Sodium acetate buffer (0.4 M), pH 4.5.

Sample Preparation:

Prepare an enocyanin extract and dilute it appropriately with the pH 1.0 buffer to obtain

an absorbance reading in the linear range of the spectrophotometer.

Measurement:
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Take two aliquots of the diluted sample.

To the first aliquot, add the pH 1.0 buffer. To the second, add the pH 4.5 buffer.

Allow to equilibrate for 15 minutes.

Measure the absorbance of both solutions at the wavelength of maximum absorption

(λvis-max, typically ~520 nm for enocyanin) and at 700 nm (to correct for haze).

Calculation:

Calculate the absorbance (A) for the sample: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max

– A700)pH 4.5.

Calculate the total monomeric anthocyanin concentration (mg/L): (A × MW × DF × 1000) /

(ε × L), where MW is the molecular weight of the predominant anthocyanin (e.g., 493.4

g/mol for cyanidin-3-glucoside), DF is the dilution factor, L is the pathlength (1 cm), and ε

is the molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside).

Protocol: DPPH Radical Scavenging Activity Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.

Reagent Preparation:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare a series of dilutions of the enocyanin extract in methanol.

Prepare a standard antioxidant solution (e.g., Trolox) for comparison.

Procedure:

Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution (and standard/blank).

Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm against a methanol blank.
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Calculation:

Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control -

A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution

without the sample.

Results can be expressed as an IC50 value (the concentration of the extract required to

scavenge 50% of the DPPH radicals).

Preparation

Reaction

Measurement & Analysis

Prepare 0.1mM DPPH
in Methanol

Mix 1mL DPPH
with 1mL Sample

Prepare Enocyanin
Extract Dilutions

Incubate 30 min
in Dark

Measure Absorbance
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and IC50 Value

Click to download full resolution via product page

Caption: Experimental workflow for the DPPH antioxidant assay.
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Protocol: In Vitro Anti-inflammatory Assay (LPS-induced
RAW 264.7 Macrophages)
This protocol assesses the ability of enocyanin to reduce the production of nitric oxide (NO), a

pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture:

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1%

penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Procedure:

Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere

overnight.

Pre-treat the cells with various non-toxic concentrations of enocyanin extract for 1-2

hours.

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Include a negative control (no LPS) and a positive control (LPS only).

Nitric Oxide Measurement (Griess Assay):

After incubation, collect 50 µL of the cell culture supernatant from each well.

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at

room temperature, protected from light.

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

Measure the absorbance at 540 nm.

Analysis:

Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard

curve.
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Results are expressed as the percentage inhibition of NO production compared to the

LPS-only control.

Conclusion and Future Directions
Enocyanin presents a compelling opportunity as a multi-functional ingredient in the food and

nutraceutical industries. Its dual role as a natural colorant and a source of bioactive

anthocyanins with proven antioxidant and anti-inflammatory properties makes it highly

attractive.[6][34][35] However, significant challenges remain, primarily concerning its stability

during processing and storage and its low bioavailability.

Future research should focus on:

Encapsulation Technologies: Developing effective micro- and nano-encapsulation methods

to protect anthocyanins from degradation and potentially enhance their bioavailability.[36]

Synergistic Formulations: Investigating the synergistic effects of enocyanin with other food

components (e.g., proteins, other phenolics) that may enhance stability and bioactivity.[26]

Clinical Trials: Conducting more robust, long-term human clinical trials to substantiate the

health benefits of enocyanin consumption, focusing on specific health outcomes and

optimal dosages.[2][25]

By addressing these challenges, the full potential of enocyanin as a valuable functional food

ingredient can be realized, offering a natural solution for both coloring and health enhancement

in a wide range of food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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